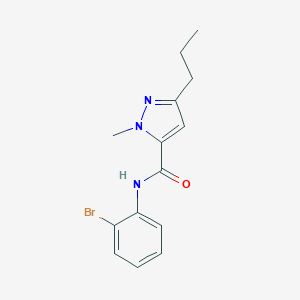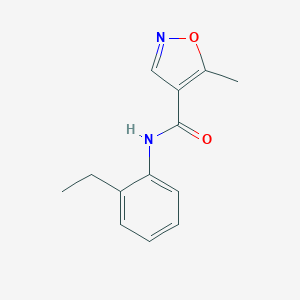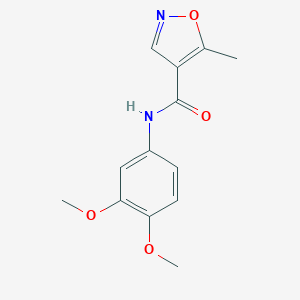![molecular formula C19H17FN4OS B286992 2,5-Dimethylphenyl [3-(4-fluorobenzyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl]methyl ether](/img/structure/B286992.png)
2,5-Dimethylphenyl [3-(4-fluorobenzyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl]methyl ether
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2,5-Dimethylphenyl [3-(4-fluorobenzyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl]methyl ether, commonly known as DMPT, is a novel chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. DMPT is a synthetic compound that belongs to the class of thiadiazole derivatives. It is widely used in scientific research as a potent activator of the mammalian target of rapamycin (mTOR) pathway, which plays a crucial role in cell growth, proliferation, and survival.
Mécanisme D'action
The mechanism of action of DMPT is primarily through the activation of the 2,5-Dimethylphenyl [3-(4-fluorobenzyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl]methyl ether pathway. The 2,5-Dimethylphenyl [3-(4-fluorobenzyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl]methyl ether pathway is a signaling pathway that regulates various cellular processes, including protein synthesis, cell growth, and autophagy. DMPT activates the 2,5-Dimethylphenyl [3-(4-fluorobenzyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl]methyl ether pathway by inhibiting the activity of the tuberous sclerosis complex (TSC), which is a negative regulator of 2,5-Dimethylphenyl [3-(4-fluorobenzyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl]methyl ether. The activation of the 2,5-Dimethylphenyl [3-(4-fluorobenzyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl]methyl ether pathway by DMPT leads to increased protein synthesis, cell growth, and survival.
Biochemical and Physiological Effects
DMPT has various biochemical and physiological effects, including the induction of apoptosis, inhibition of tumor growth and metastasis, enhancement of synaptic plasticity and cognitive function, neuroprotection against oxidative stress and neuroinflammation, and enhancement of immune function.
Avantages Et Limitations Des Expériences En Laboratoire
One of the main advantages of DMPT for lab experiments is its potent activation of the 2,5-Dimethylphenyl [3-(4-fluorobenzyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl]methyl ether pathway, which makes it a useful tool for studying various cellular processes, including protein synthesis, cell growth, and autophagy. However, one of the limitations of DMPT is its potential toxicity at high concentrations, which can affect cell viability and lead to non-specific effects.
Orientations Futures
There are several future directions for the research on DMPT, including the development of more potent and selective activators of the 2,5-Dimethylphenyl [3-(4-fluorobenzyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl]methyl ether pathway, the investigation of the molecular mechanisms underlying the neuroprotective and immunomodulatory effects of DMPT, and the evaluation of the therapeutic potential of DMPT in various diseases, including cancer, neurodegenerative diseases, and autoimmune disorders. Additionally, the safety and toxicity of DMPT need to be further investigated to ensure its safe use in preclinical and clinical studies.
Méthodes De Synthèse
DMPT can be synthesized using various methods, including the reaction of 2,5-dimethylphenol with 4-fluorobenzyl chloride and 5-amino-1,3,4-thiadiazole-2-thiol in the presence of a base catalyst. The reaction is typically carried out in a solvent such as dimethyl sulfoxide (DMSO) or N,N-dimethylformamide (DMF) at elevated temperatures. The resulting product is then purified using chromatography techniques to obtain pure DMPT.
Applications De Recherche Scientifique
DMPT has been extensively studied for its potential applications in various fields, including cancer research, neurobiology, and immunology. In cancer research, DMPT has been shown to induce apoptosis (programmed cell death) in various cancer cell lines, including breast, lung, and prostate cancer cells. DMPT has also been shown to inhibit tumor growth and metastasis in animal models of cancer.
In neurobiology, DMPT has been shown to enhance synaptic plasticity and improve cognitive function in animal models of Alzheimer's disease. DMPT has also been shown to have neuroprotective effects against oxidative stress and neuroinflammation.
In immunology, DMPT has been shown to enhance the activity of natural killer (NK) cells and T cells, which play a crucial role in the immune response against cancer and viral infections. DMPT has also been shown to have anti-inflammatory effects by inhibiting the production of pro-inflammatory cytokines.
Propriétés
Nom du produit |
2,5-Dimethylphenyl [3-(4-fluorobenzyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl]methyl ether |
|---|---|
Formule moléculaire |
C19H17FN4OS |
Poids moléculaire |
368.4 g/mol |
Nom IUPAC |
6-[(2,5-dimethylphenoxy)methyl]-3-[(4-fluorophenyl)methyl]-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole |
InChI |
InChI=1S/C19H17FN4OS/c1-12-3-4-13(2)16(9-12)25-11-18-23-24-17(21-22-19(24)26-18)10-14-5-7-15(20)8-6-14/h3-9H,10-11H2,1-2H3 |
Clé InChI |
BFBSRXDOXBVOFB-UHFFFAOYSA-N |
SMILES |
CC1=CC(=C(C=C1)C)OCC2=NN3C(=NN=C3S2)CC4=CC=C(C=C4)F |
SMILES canonique |
CC1=CC(=C(C=C1)C)OCC2=NN3C(=NN=C3S2)CC4=CC=C(C=C4)F |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![6-(2,4-Dichlorobenzyl)-3-(3-fluorophenyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B286909.png)
![6-(3-Chlorobenzyl)-3-(3-fluorophenyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B286910.png)
![6-(4-chloro-1-methyl-3-propyl-1H-pyrazol-5-yl)-3-(3-fluorophenyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B286913.png)
![3-(3-Fluorophenyl)-6-(phenoxymethyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B286914.png)
![6-[2-(4-Chlorophenyl)vinyl]-3-(3-fluorophenyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B286915.png)
![1-[3-(3-Fluorophenyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl]ethyl phenyl ether](/img/structure/B286916.png)
![6-[(4-Chlorophenoxy)methyl]-3-(3-fluorophenyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B286917.png)
![3-(3-Fluorophenyl)-6-(2-phenylvinyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B286918.png)



![3-(3-Fluorophenyl)-6-phenyl-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B286930.png)
![6-(4-Chlorophenyl)-3-(3-fluorophenyl)-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B286932.png)
![3-(3-Fluorophenyl)-6-(4-fluorophenyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B286934.png)